1-(Cycloheptylideneamino)-3-[2-(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-(cycloheptylideneamino)-3-[2-(trifluoromethyl)phenyl]thiourea is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Spectroscopic and Structural Analysis : Research by Mary et al. (2016) on a similar compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, involved spectroscopic and single crystal XRD structure analysis. This study highlighted the compound's potential in molecular structure and vibrational frequency analysis, using software like Gaussian 09 and Schrodinger Materials Science Suite (Mary et al., 2016).
Regioselectivity in Cyclization Reactions : Perekhoda et al. (2017) investigated the regioselectivity of cyclization reactions of similar thiourea compounds, highlighting their relevance in the creation of potential drugs. This study emphasized the importance of confirming the structure of synthesized compounds using modern physical and physico-chemical methods (Perekhoda et al., 2017).
Reactive and Transport Properties : A study by Aswathy et al. (2017) on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea demonstrated the compound's reactive sites and transport properties. This research contributes to understanding the stability of molecules and their potential applications in pharmacology (Aswathy et al., 2017).
Enzyme Inhibition and Mercury Sensing : Rahman et al. (2021) conducted a study on various thiourea derivatives, including their potential as enzyme inhibitors and sensing probes for mercury. This research is crucial for understanding the biomedical applications of these compounds (Rahman et al., 2021).
Antitumor and Antiangiogenic Agents : Bai et al. (2020) synthesized and evaluated new thiourea derivatives as antitumor and antiangiogenic agents. This research highlights the potential of thiourea compounds in cancer treatment (Bai et al., 2020).
Spectrophotometric Analytical Reagents : Alvarez et al. (1988) explored the use of asymmetric derivatives of thiocarbohydrazide, including thioureas, as spectrophotometric analytical reagents. Such compounds can be used in various analytical chemistry applications (Alvarez et al., 1988).
Brønsted Acid Catalysts : Gogoi et al. (2022) discussed the use of aryl thioureas as Brønsted acid catalysts in C–C bond-forming reactions, indicating their importance in synthetic chemistry (Gogoi et al., 2022).
properties
Molecular Formula |
C15H18F3N3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(cycloheptylideneamino)-3-[2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H18F3N3S/c16-15(17,18)12-9-5-6-10-13(12)19-14(22)21-20-11-7-3-1-2-4-8-11/h5-6,9-10H,1-4,7-8H2,(H2,19,21,22) |
InChI Key |
HICDIXCPXTXYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC(=S)NC2=CC=CC=C2C(F)(F)F)CC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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